

# Technical Guide: Spectroscopic Characterization of 1-Ethoxyphenazine

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## Compound of Interest

Compound Name: 1-Ethoxyphenazine

Cat. No.: B12208292

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## Executive Summary

**1-Ethoxyphenazine** (CAS: 2513-58-8) is a semi-synthetic derivative of the bacterial metabolite 1-hydroxyphenazine (hemipyocyanin). While phenazines are widely recognized for their redox-active antibiotic properties in *Pseudomonas aeruginosa* and *Streptomyces* species, the ethylated derivative serves as a critical lipophilic probe in bioactivity studies and a model compound for studying ether-cleavage metabolic pathways.

This guide provides a rigorous spectroscopic breakdown of **1-ethoxyphenazine**. It moves beyond simple data listing to explain the causality of signal patterns in NMR, IR, and Mass Spectrometry, offering a self-validating framework for researchers synthesizing or isolating this compound.

## Part 1: Structural Context & Synthesis

To understand the spectroscopy, one must understand the synthesis. Impurities from the precursor (1-hydroxyphenazine) often complicate the spectra of the final product.

## Synthesis Logic

The standard protocol involves the Williamson Ether Synthesis using 1-hydroxyphenazine.

- Precursor: 1-Hydroxyphenazine (Red/Orange crystals).
- Reagent: Iodoethane (EtI) or Diethyl Sulfate.
- Base: Potassium Carbonate ( ) in Acetone or DMF.
- Product: **1-Ethoxyphenazine** (Yellow needles, mp 120–122 °C).

Critical Quality Attribute (CQA): The disappearance of the broad O-H stretch in IR and the phenolic proton in NMR confirms the reaction.

## Workflow Diagram



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Figure 1: Synthetic pathway and colorimetric transition from the red 1-hydroxyphenazine to the yellow **1-ethoxyphenazine**.

## Part 2: Nuclear Magnetic Resonance (NMR) Analysis

The

NMR spectrum of **1-ethoxyphenazine** is distinct due to the desymmetrization of the phenazine core. The molecule has a

plane of symmetry if planar, but the ethyl group breaks the equivalence of the two benzenoid rings.

### Aliphatic Region (The Ethyl Group)

The ethoxy group provides the clearest diagnostic signals.

- 1.55 - 1.65 ppm (Triplet, 3H, Hz): Methyl protons ( ).
- 4.30 - 4.45 ppm (Quartet, 2H, Hz): Methylene protons ( ).
  - Note: This quartet is significantly deshielded (shifted downfield) compared to standard alkyl ethers ( ppm) due to the electron-withdrawing nature of the aromatic phenazine ring and the direct attachment to the oxygen.

## Aromatic Region (The Phenazine Core)

The aromatic region (7.0 – 8.5 ppm) contains 7 protons.<sup>[1]</sup> The substitution at position C-1 creates two distinct spin systems.

- Ring A (Substituted): An ABC system (Protons H-2, H-3, H-4).
  - H-2 (Ortho to OEt): ppm (Doublet of doublets). Shielded by the electron-donating resonance of the ethoxy group.
  - H-3 (Meta to OEt): ppm (Triplet/Multiplet).
  - H-4 (Para to OEt): ppm (Doublet of doublets). Deshielded by the adjacent ring nitrogen (N-5).
- Ring B (Unsubstituted): An ABCD system (Protons H-6, H-7, H-8, H-9).
  - H-6 & H-9:

ppm. These are the most deshielded protons in the molecule due to the anisotropic effect of the adjacent nitrogen atoms (N-5 and N-10).

- o H-7 & H-8:

ppm.

### Summary Table: NMR Data (400 MHz, )

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
	1.62	Triplet ( )	3H	Terminal methyl
	4.38	Quartet ( )	2H	Deshielded by Oxygen/Aromatic ring
H-2	7.08	dd	1H	Shielded by Ortho-Ethoxy
H-3	7.72	m	1H	Aromatic overlap
H-4	7.98	dd	1H	Peri-deshielding from Nitrogen
H-7, H-8	7.85 - 7.92	m	2H	Distal ring protons
H-6, H-9	8.45	m	2H	Max deshielding (Peri to N)

## Part 3: Mass Spectrometry (MS) Fragmentation

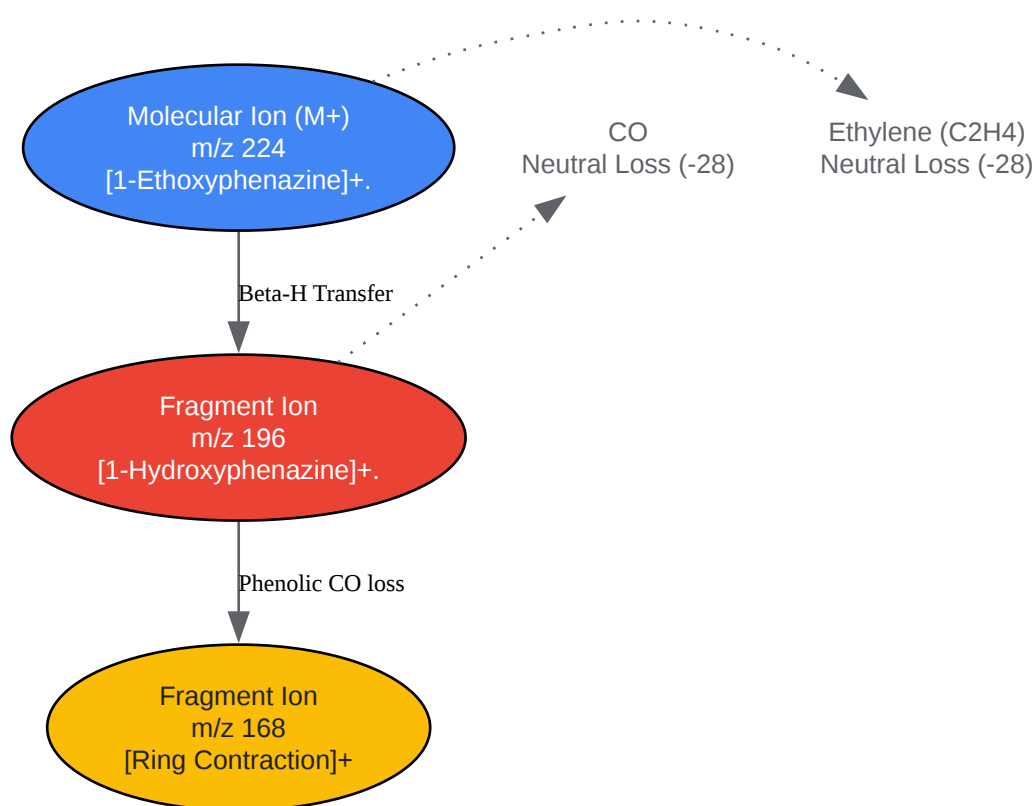
Mass spectrometry confirms the structure via a specific fragmentation pathway characteristic of ethyl aryl ethers: the McLafferty-like rearrangement (or

-hydrogen transfer).

## Key Ions (EI, 70 eV)

- Molecular Ion ( $m/z$  224):  
224.
  - Base peak or high intensity. Confirms formula  $C_{14}H_{10}O$ .
- Loss of Ethylene ( $m/z$  196):  
196.
  - Mechanism:<sup>[1][2][3][4]</sup> A hydrogen from the  $\beta$ -carbon of the ethyl group transfers to the oxygen, followed by the expulsion of neutral ethylene ( $C_2H_4$ ). This generates the radical cation of 1-hydroxyphenazine.
- Loss of Carbon Monoxide ( $m/z$  168):  
168.
  - Mechanism:<sup>[1][2][3][4]</sup> The resulting phenol (1-hydroxyphenazine) typically loses CO to contract the ring (forming a cyclopentadiene-like cation fused to the quinoxaline core).

## Fragmentation Logic Diagram



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Figure 2: Primary fragmentation pathway showing the diagnostic loss of ethylene followed by carbon monoxide.

## Part 4: Infrared Spectroscopy (IR)

IR is primarily used here for "fingerprinting" and ensuring the absence of the starting material (1-hydroxyphenazine).

### Diagnostic Bands[6][7]

- Absence of O-H: The broad band at (present in 1-hydroxyphenazine) must be absent.
- C-H Stretching (Aliphatic): Weak bands at and correspond to the ethyl group.

- C-O Stretching (Ether): A strong, sharp band at  
  
 . This is the most diagnostic band for the formation of the aryl ether.
- C=N / C=C (Aromatic): Strong skeletal vibrations appear at  
  
 and  
  
 , characteristic of the phenazine heteroaromatic system.

## Part 5: Experimental Validation Protocol

To ensure scientific integrity, use this protocol to validate your spectroscopic data.

- TLC Check: Run the sample on Silica Gel 60 F254.
  - Mobile Phase: Dichloromethane:Methanol (98:2).
  - Observation: **1-Ethoxyphenazine** moves significantly higher ( ) than 1-hydroxyphenazine ( ) due to the "capping" of the polar -OH group.
- Solvent Selection for NMR: Use  
  
 . Avoid DMSO-  
  
 unless solubility is an issue, as DMSO can broaden the aromatic signals due to viscosity and water exchange effects (though less relevant for the ether).
- Impurity Flag: If you see a singlet at  
  
 ppm (Acetone) or multiplets at  
  
 ppm (Ethanol/Diethyl ether), dry the sample under high vacuum. These solvents often co-crystallize with phenazines.

## References

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